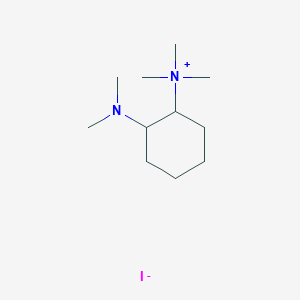
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This compound, in particular, has a unique structure that includes a cyclohexane ring, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-TRIMETHYLCYCLOHEXANAMINIUM with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the quaternary ammonium group back to a tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products
The major products formed from these reactions include various quaternary ammonium salts and their corresponding oxidation or reduction products.
Scientific Research Applications
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in disinfectants and antiseptics, particularly in hospital settings.
Industry: The compound is used in the formulation of cleaning agents and surfactants due to its surface-active properties.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE primarily involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged microbial cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM CHLORIDE
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM BROMIDE
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM FLUORIDE
Uniqueness
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and antimicrobial efficacy. The presence of the cyclohexane ring also imparts distinct steric and electronic properties, differentiating it from other quaternary ammonium compounds.
Properties
CAS No. |
30788-29-5 |
|---|---|
Molecular Formula |
C11H25IN2 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
[2-(dimethylamino)cyclohexyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H25N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h10-11H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
XXCZMXUWXKLZBS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1CCCCC1[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















